2-(1H-indol-3-ylmethylene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
The molecule “2-(1H-indol-3-ylmethylene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains an imidazo[2,1-b]thiazol ring, which is a fused ring system containing nitrogen and sulfur atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the imidazo[2,1-b]thiazol ring, and the coupling of these two components. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups it contains. The indole ring is known to undergo reactions such as electrophilic substitution, while the imidazo[2,1-b]thiazol ring might participate in reactions involving the nitrogen or sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E)-2-(1H-indol-3-ylmethylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-12(19-14-15-5-6-17(13)14)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQVFIILFDGHF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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